1-Bromo-3-fluoromethanesulfonylbenzene
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Overview
Description
1-Bromo-3-fluoromethanesulfonylbenzene is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
One common method involves the bromination of a fluorobenzene derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The resulting bromo-fluorobenzene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-3-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoromethanesulfonylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoromethanesulfonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methanesulfonyl group, contribute to the compound’s reactivity and binding affinity . These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Bromo-3-fluoromethanesulfonylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-5-methylbenzene: This compound has a similar structure but with a methyl group instead of a methanesulfonyl group.
1-Bromo-3-fluorobenzene: This compound lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-Bromo-5-fluorotoluene: This compound has a toluene moiety instead of a methanesulfonyl group, affecting its chemical properties and reactivity.
The presence of the methanesulfonyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3-(fluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBWCYTGOJMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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